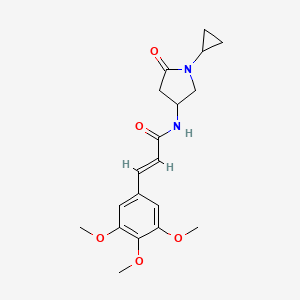
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Basic Information
- IUPAC Name : (E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Molecular Formula : C19H24N2O5
- Molecular Weight : 360.41 g/mol
- CAS Number : 1396890-23-5
Structural Characteristics
The compound features a unique structure comprising a cyclopropyl group, a pyrrolidinone ring, and a phenyl moiety with three methoxy substituents. This configuration is significant for its biological activity and interaction with various molecular targets.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects on several diseases:
- Neurodegenerative Disorders : Research indicates that compounds similar to this one may modulate neurotransmitter systems involved in neurodegeneration. Its structure suggests possible interactions with NMDA receptors, which are crucial in excitotoxicity associated with conditions like Alzheimer’s disease and Huntington's disease .
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's antioxidant capabilities, potentially protecting neuronal cells from oxidative stress . Studies have shown that related compounds exhibit dual roles as antioxidants and pro-oxidants depending on their concentration and environment .
Targeted Therapeutics
The compound's design allows it to interact with specific biological targets, making it a candidate for developing targeted therapies:
- Receptor Modulation : Its potential to act as an antagonist at certain glutamate receptors could provide neuroprotective effects by reducing excitotoxicity . This modulation is particularly relevant in treating psychiatric disorders where glutamate dysregulation is prevalent.
Case Studies
Several studies have explored the therapeutic implications of compounds structurally related to this compound:
Research and Development
The compound is primarily utilized in research settings to explore new therapeutic avenues:
特性
IUPAC Name |
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-24-15-8-12(9-16(25-2)19(15)26-3)4-7-17(22)20-13-10-18(23)21(11-13)14-5-6-14/h4,7-9,13-14H,5-6,10-11H2,1-3H3,(H,20,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZUULSROSAQAE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














